molecular formula C13H7ClF2INO B14948962 2-chloro-4,5-difluoro-N-(3-iodophenyl)benzamide

2-chloro-4,5-difluoro-N-(3-iodophenyl)benzamide

Cat. No.: B14948962
M. Wt: 393.55 g/mol
InChI Key: DSGOYLYWZLUYHE-UHFFFAOYSA-N
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Description

2-chloro-4,5-difluoro-N-(3-iodophenyl)benzamide is an organic compound with the molecular formula C13H7ClF2INO. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-difluoro-N-(3-iodophenyl)benzamide typically involves the reaction of 2-chloro-4,5-difluorobenzoic acid with 3-iodoaniline in the presence of a coupling agent. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-difluoro-N-(3-iodophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine, fluorine, and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, biaryl compounds, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

2-chloro-4,5-difluoro-N-(3-iodophenyl)benzamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-(3-iodophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

2-chloro-4,5-difluoro-N-(3-iodophenyl)benzamide is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical properties such as increased reactivity and specific binding affinities. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

Molecular Formula

C13H7ClF2INO

Molecular Weight

393.55 g/mol

IUPAC Name

2-chloro-4,5-difluoro-N-(3-iodophenyl)benzamide

InChI

InChI=1S/C13H7ClF2INO/c14-10-6-12(16)11(15)5-9(10)13(19)18-8-3-1-2-7(17)4-8/h1-6H,(H,18,19)

InChI Key

DSGOYLYWZLUYHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C2=CC(=C(C=C2Cl)F)F

Origin of Product

United States

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